2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone is an organic compound that features a benzodioxine ring system substituted with a nitrophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Nitrophenyl Carbonyl Group: The nitrophenyl carbonyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl carbonyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The benzodioxine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 6-[(4-Aminophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzodioxine ring.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The nitrophenyl carbonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-[(4-Aminophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine: A reduced derivative with potential biological activity.
4-Nitrophenylchloroformate: A related compound used in organic synthesis.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-6-yl(4-nitrophenyl)methanone is unique due to the presence of both a benzodioxine ring and a nitrophenyl carbonyl group, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-15(10-1-4-12(5-2-10)16(18)19)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTMTFINCCPVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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